![molecular formula C38H54Br2N2S3 B1375093 4,7-Bis(5-bromo-4-dodeciltio-fen-2-il)benzo[c][1,2,5]tiadiazol CAS No. 1179993-72-6](/img/structure/B1375093.png)

4,7-Bis(5-bromo-4-dodeciltio-fen-2-il)benzo[c][1,2,5]tiadiazol

Descripción general

Descripción

“4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole” is a chemical compound that is used in the synthesis of polymers for organic electronics . It is a monomer that can be used to create light-emitting and conducting polymers .

Synthesis Analysis

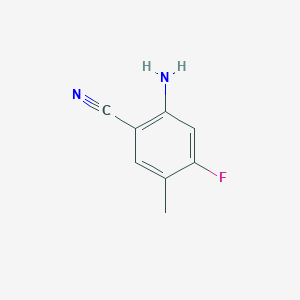

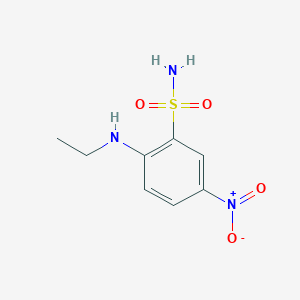

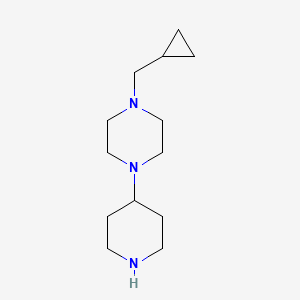

The synthesis of this compound involves the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . The polymers were Soxhlet-extracted with methanol and diethyl ether to remove low molecular weight oligomers, and then with chloroform .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of bromine, sulfur, and nitrogen atoms. It has a complex structure with multiple rings .Physical And Chemical Properties Analysis

This compound is a solid and has an orange to red color . Its molecular formula is C38H54Br2N2S3 and it has a molecular weight of 794.9 g/mol.Aplicaciones Científicas De Investigación

Celdas Solares de Polímero Ternarias (PSCs)

Este compuesto se ha utilizado como material de tercer componente en PSCs ternarias para mejorar las eficiencias de conversión de energía (PCE). Cuando se incorpora a una capa activa binaria, ha dado lugar a PSCs con PCEs significativamente mejoradas, demostrando su potencial como material aceptor de electrones eficiente .

Dispositivos Fotovoltaicos

Debido a sus propiedades de aceptación de electrones, este compuesto se utiliza en la síntesis de semiconductores de polímeros para dispositivos de células solares fotovoltaicas. Contribuye al desarrollo de células solares de alto rendimiento mejorando la captación de luz y el transporte de carga .

Mecanismo De Acción

Target of Action

The primary target of the compound 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole, also known as 4,7-bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole, is the electron acceptor in polymer solar cells . The compound plays a crucial role in the energy conversion process within these cells.

Mode of Action

The compound acts as an electron acceptor in the active layer of polymer solar cells . It interacts with the electron donor materials, facilitating the transfer of electrons. This electron transfer results in the generation of an electric current .

Biochemical Pathways

The compound is involved in the electron transport chain of the solar cells . It accepts electrons from the donor materials and transfers them through the cell, contributing to the overall power conversion efficiency of the solar cell .

Pharmacokinetics

molecular properties are crucial for its function. The compound has a molecular weight of 794.85 , and it is typically stored at temperatures between 2-8°C .

Result of Action

The action of the compound results in increased power conversion efficiencies in polymer solar cells . This is achieved through improved short-circuit current density, open-circuit voltage, and fill factor in the solar cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the temperature of the environment can affect the compound’s stability, as it is typically stored at low temperatures . Additionally, the light intensity in the environment can impact the efficiency of the solar cells in which the compound is used .

Propiedades

IUPAC Name |

4,7-bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54Br2N2S3/c1-3-5-7-9-11-13-15-17-19-21-23-29-27-33(43-37(29)39)31-25-26-32(36-35(31)41-45-42-36)34-28-30(38(40)44-34)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMZIVKXDPTWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(SC(=C1)C2=CC=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCCCCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54Br2N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732493 | |

| Record name | 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

794.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1179993-72-6 | |

| Record name | 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B1375017.png)